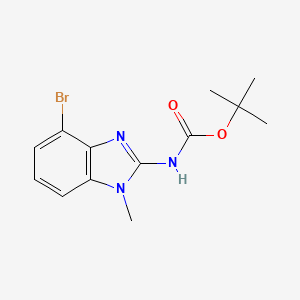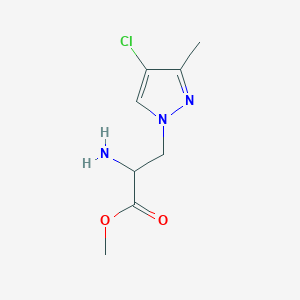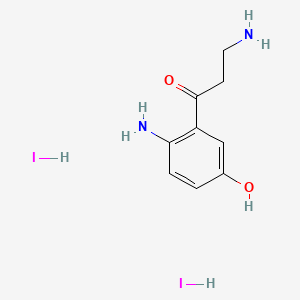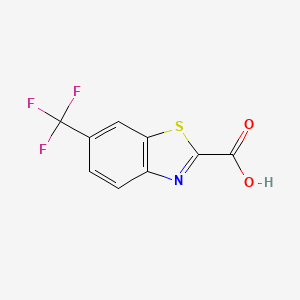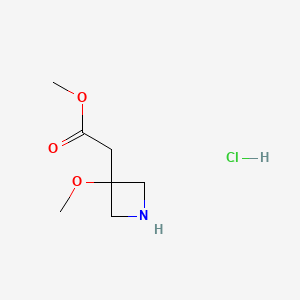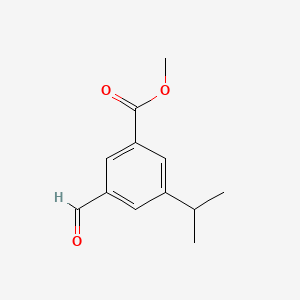
Methyl 3-formyl-5-isopropylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-formyl-5-isopropylbenzoate is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is a methyl ester derivative of benzoic acid, characterized by the presence of a formyl group at the 3-position and an isopropyl group at the 5-position on the benzene ring . This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-formyl-5-isopropylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-formyl-5-isopropylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the Friedel-Crafts acylation of isopropylbenzene with methyl formate in the presence of a Lewis acid catalyst like aluminum chloride. This reaction introduces the formyl group at the 3-position and the isopropyl group at the 5-position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of the starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-formyl-5-isopropylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 3-carboxy-5-isopropylbenzoic acid.
Reduction: Methyl 3-hydroxymethyl-5-isopropylbenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Methyl 3-formyl-5-isopropylbenzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 3-formyl-5-isopropylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations that can be monitored to study enzyme kinetics and mechanisms . In medicinal chemistry, its formyl group can interact with biological targets, potentially inhibiting or modulating the activity of specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
Methyl 3-formyl-5-isopropylbenzoate can be compared with other similar compounds, such as:
Methyl benzoate: Lacks the formyl and isopropyl groups, making it less reactive in certain chemical reactions.
Methyl 3-formylbenzoate: Lacks the isopropyl group, which may affect its steric and electronic properties.
Methyl 5-isopropylbenzoate: Lacks the formyl group, reducing its reactivity in oxidation and reduction reactions .
The presence of both the formyl and isopropyl groups in this compound makes it unique and versatile for various synthetic and research applications.
Propriétés
Formule moléculaire |
C12H14O3 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
methyl 3-formyl-5-propan-2-ylbenzoate |
InChI |
InChI=1S/C12H14O3/c1-8(2)10-4-9(7-13)5-11(6-10)12(14)15-3/h4-8H,1-3H3 |
Clé InChI |
IUSNHANOLDTAQM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC(=C1)C=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


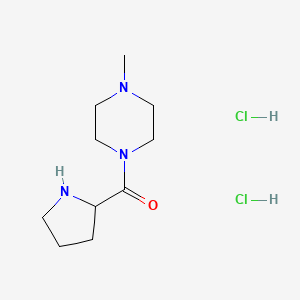
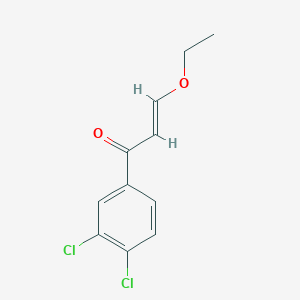

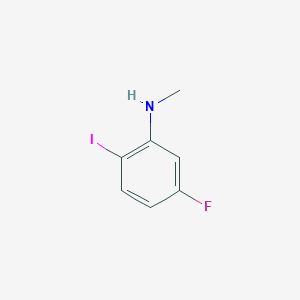
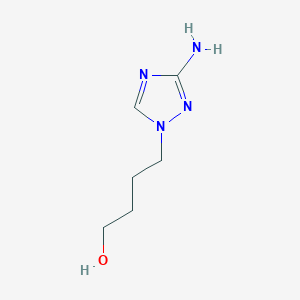
![2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride](/img/structure/B13490268.png)
![tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate](/img/structure/B13490271.png)
![(E)-1-butyl-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13490274.png)
